gw5074

概要

説明

It is primarily recognized for its potent inhibitory effects on the c-Raf kinase, a key component in the mitogen-activated protein kinase (MAPK) signaling pathway . This compound has garnered significant attention due to its potential therapeutic applications in neurodegenerative diseases and viral infections .

準備方法

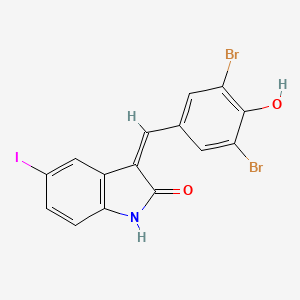

合成経路と反応条件: GW 5074の合成は、3,5-ジブロモ-4-ヒドロキシベンズアルデヒドと5-ヨードインドリン-2-オンの縮合を伴います。反応は通常、塩基性条件下、多くの場合、ジメチルスルホキシド(DMSO)などの適切な溶媒中で、炭酸カリウムなどの塩基を使用して行われます。 反応混合物を加熱して縮合を促進し、GW 5074が生成されます .

工業的生産方法: GW 5074の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大限に高めるための反応条件の最適化が含まれます。 次に、化合物は再結晶やクロマトグラフィーなどの技術を使用して精製され、高純度の目的の製品が得られます .

化学反応の分析

反応の種類: GW 5074は、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。

還元: 還元反応は、GW 5074に存在する官能基を修飾し、その生物活性を潜在的に変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノン誘導体を生成する可能性があり、一方、置換反応はさまざまな官能基化オキシンドール化合物を生成する可能性があります .

4. 科学研究への応用

GW 5074は、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

GW 5074 has a wide range of scientific research applications, including:

作用機序

GW 5074は、MAPKシグナル伝達経路の重要な構成要素であるc-Rafキナーゼを阻害することでその効果を発揮します。この経路は、細胞の成長、分化、および生存の調節に関与しています。c-Rafキナーゼを阻害することにより、GW 5074は下流のシグナル伝達カスケードを阻害し、細胞外シグナル調節キナーゼ(ERK)のリン酸化を減少させます。 この阻害は、最終的に細胞増殖や生存など、さまざまな細胞プロセスに影響を与えます .

類似化合物:

ソラフェニブ: 癌療法で使用される別のc-Rafキナーゼ阻害剤。

ベムラフェニブ: メラノーマの治療に使用されるB-Rafキナーゼの選択的阻害剤。

ダブラフェニブ: メラノーマの治療に適用される別のB-Raf阻害剤.

比較: GW 5074は、サイクリン依存性キナーゼ(CDK)やp38 MAPキナーゼなどの他のキナーゼに対するc-Rafキナーゼに対する高い選択性で特徴付けられます。この選択性により、オフターゲット効果が減少し、治療薬としての可能性が高まります。 さらに、GW 5074は、他のc-Raf阻害剤では一般的に見られない神経保護効果を示しています .

類似化合物との比較

Sorafenib: Another c-Raf kinase inhibitor used in cancer therapy.

Vemurafenib: A selective inhibitor of the B-Raf kinase, used in the treatment of melanoma.

Dabrafenib: Another B-Raf inhibitor with applications in melanoma treatment.

Comparison: GW 5074 is unique in its high selectivity for c-Raf kinase over other kinases such as cyclin-dependent kinases (CDKs) and p38 MAP kinase. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, GW 5074 has shown neuroprotective effects, which are not commonly observed with other c-Raf inhibitors .

生物活性

GW5074 is a selective inhibitor of c-Raf, a serine/threonine kinase involved in several cellular processes, including proliferation and apoptosis. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection, phagocytosis modulation, and antibacterial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Neuroprotective Effects

This compound has been extensively studied for its neuroprotective properties. Research indicates that it can prevent apoptosis in cerebellar granule neurons induced by low potassium conditions. Specifically, this compound blocks cell death through a mechanism that does not directly involve the MEK-ERK or Akt pathways, suggesting alternative neuroprotective signaling pathways are at play .

Key Findings:

- Prevention of Neuronal Apoptosis : this compound effectively inhibits low potassium-induced apoptosis in cerebellar granule neurons .

- Protection Against Neurotoxicity : It also protects against neurotoxic agents such as MPP+ and methylmercury, demonstrating its potential therapeutic value in neurodegenerative diseases .

- Behavioral Improvement : In animal models of Huntington’s disease, this compound has been shown to improve behavior and prevent neurodegeneration .

Modulation of Microglial Activity

Recent studies have highlighted this compound's role in enhancing microglial phagocytic activity. It significantly increases the expression of key molecules associated with phagocytosis, such as TYROBP, SIRPβ1, and TREM2 in human monocyte-derived microglia-like cells. This suggests a potential therapeutic application for Alzheimer's disease by promoting the clearance of amyloid-beta (Aβ) plaques .

Table 1: Effects of this compound on Microglial Activity

| Parameter | Effect of this compound |

|---|---|

| Aβ Clearance | Increased |

| Expression of TYROBP | Upregulated |

| Expression of SIRPβ1 | Upregulated |

| Expression of TREM2 | Upregulated |

Antibacterial Activity

This compound has demonstrated selective antibacterial activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that this compound inhibits the growth of MRSA and enhances the efficacy of gentamicin, indicating its potential as an adjunctive therapy in treating resistant bacterial infections .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effect on Gentamicin |

|---|---|---|

| Methicillin-resistant S. aureus | 0.125 - 64 μg/ml | Potentiates activity |

Case Studies and Research Findings

- Neuroprotection in Huntington’s Disease :

- Phagocytic Activity Enhancement :

- Antibacterial Properties :

特性

IUPAC Name |

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYVLFTZRPNRV-KMKOMSMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421368 | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220904-83-6, 1233748-60-1 | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220904836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-5074, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233748601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-5074, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7W8RS1GG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the downstream effects of GW5074 treatment?

A1: The downstream effects of this compound vary depending on the cell type and context. In neuronal cells, it has been shown to:

- Inhibit the expression of activating transcription factor-3 (ATF-3), a protein implicated in apoptosis. []

- Activate the B-Raf/MEK/ERK pathway, leading to neuroprotection. []

- Increase microglial phagocytic activities, potentially beneficial in Alzheimer’s disease. []

- Potentiation of sorafenib cytotoxicity in colorectal cancer cells, impacting mitochondrial functions. []

- Inhibition of enterovirus replication, potentially by targeting viral protein 3A. []

- Inhibition of smooth muscle contraction by regulating calcium sensitization. []

Q2: Does this compound always inhibit the Raf/MEK/ERK pathway?

A2: Not necessarily. While this compound can inhibit c-Raf in vitro and has shown to impact the Raf/MEK/ERK pathway in some cell types [, , , ], its interaction with B-Raf in neuronal cultures leads to activation rather than inhibition of this pathway. []

Q3: Does this compound influence cell survival?

A3: Yes, this compound has demonstrated both pro-survival and pro-death effects depending on the cell type and context:

- Neuroprotective: Protects neurons against various insults like low potassium, MPP+, methylmercury, and oxidative stress. [] It also shows efficacy in an animal model of Huntington's disease. []

- Anti-cancer: Exhibits synergistic cytotoxicity with sorafenib in colorectal cancer cells. []

- Pro-apoptotic: Induces apoptosis in CLL cell lines and primary cells. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H8Br2INO2, and its molecular weight is 508.94 g/mol.

A4: The provided research articles primarily focus on the biological activities and signaling pathways related to this compound. Detailed information on its material compatibility, catalytic properties, or computational modeling is not included in these studies.

Q5: How do structural modifications of this compound affect its activity?

A5: Studies exploring structural analogs of this compound have revealed valuable insights into its SAR:

- 3′-Substituted indolin-2-one core: This structural motif appears crucial for neuroprotection, as evidenced by the activity of various analogs. []

- Substituent variations: Modifications at the 3-position of the indolinone ring significantly influence potency and toxicity. For instance, some analogs exhibited enhanced neuroprotection and reduced toxicity compared to this compound. []

A5: The provided research articles primarily focus on the biological activities and signaling pathways related to this compound. Specific details regarding its stability, formulation, SHE regulations, analytical methodologies, or quality control are not extensively discussed in these studies.

Q6: What is known about the absorption and bioavailability of this compound?

A6: this compound exhibits poor absorption, and increasing the dosage does not proportionally increase its bioavailability. [] Efforts are underway to improve its solubility and bioavailability, including the development of new salt forms. []

Q7: What in vitro models have been used to study this compound?

A7: Various in vitro models have been employed, including:

- Primary neuronal cultures: Cerebellar granule neurons, cortical neurons []

- Immortalized cell lines: PC12 cells [], HEK293T cells [], HL-60 cells [], A549 cells [, ], RAW 264.7 macrophages []

- Human monocyte-derived microglia-like (MDMi) cells []

Q8: What in vivo models have been used to study this compound?

A8: In vivo studies have been conducted in:

- Rodent models of neurodegeneration: Huntington's disease model [], Parkinson's disease model []

- Mouse model of hyperlipidemia []

- Galleria mellonella infection model []

Q9: Have there been any clinical trials with this compound?

A9: Yes, a phase I clinical trial has been conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with sorafenib for patients with advanced refractory solid tumors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。